Ifflaiamin

Übersicht

Beschreibung

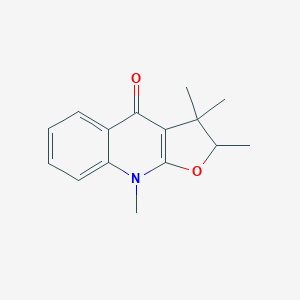

Ifflaiamine is a natural alkaloid compound isolated from the wood of Flindersia ifflaiana F. Muell . It has a molecular formula of C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is known for its unique furoquinoline structure, which contributes to its distinct chemical properties .

Wissenschaftliche Forschungsanwendungen

Ifflaiamine has several applications in scientific research:

Wirkmechanismus

Target of Action

Ifflaiamine (IFLA) is a synthetic compound derived from acridone The specific primary targets of Ifflaiamine are currently not well-documented in the literature

Mode of Action

It is known that the interaction between a drug and its target can be complex and multifaceted . The drug may bind to its target, altering its function and leading to changes at the cellular level. The specific interactions between Ifflaiamine and its targets remain to be elucidated.

Biochemical Pathways

It is known that drugs can influence various biochemical pathways, leading to downstream effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug These factors can include temperature, pH, and the presence of other substances

Vorbereitungsmethoden

Ifflaiamine is primarily obtained through natural extraction from the wood of Flindersia ifflaiana . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through a series of chemical reactions involving the formation of the furoquinoline structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions.

Analyse Chemischer Reaktionen

Ifflaiamine undergoes various chemical reactions, including:

Oxidation: Ifflaiamine can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert ifflaiamine into its reduced forms, altering its chemical properties.

Substitution: Ifflaiamine can participate in substitution reactions, where functional groups on the furoquinoline ring are replaced by other groups

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Ifflaiamine is unique due to its modified furoquinoline structure. Similar compounds include other alkaloids with quinoline or furoquinoline structures, such as:

Quinoline: A basic structure found in many alkaloids.

Furoquinoline: A related structure with a fused furan ring.

Compared to these compounds, ifflaiamine’s unique modifications confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

Ifflaiamine is a quinolone alkaloid that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of Ifflaiamine, including its antimicrobial, cytotoxic, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

Ifflaiamine is characterized by a complex structure typical of alkaloids, which often contributes to their biological activities. The compound has been identified as having significant interactions with various biological targets, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism.

1. Antimicrobial Activity

Research indicates that Ifflaiamine exhibits notable antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a therapeutic agent in treating infections caused by resistant bacteria.

- Table 1: Antimicrobial Activity of Ifflaiamine

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Cytotoxic Activity

Ifflaiamine has shown cytotoxic effects in various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development as an anticancer agent.

- Case Study: Cytotoxic Effects on Cancer Cells

- In vitro studies demonstrated that Ifflaiamine significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µg/mL. The compound's IC50 value was determined to be approximately 15 µg/mL, indicating its potency in inhibiting cancer cell growth.

3. Enzyme Inhibition

Ifflaiamine has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are critical in drug metabolism. This inhibition can lead to significant drug interactions when co-administered with other medications metabolized by these enzymes.

- Table 2: Enzyme Inhibition Potency of Ifflaiamine

| Enzyme | IC50 (µM) |

|---|---|

| CYP2D6 | 4.7 |

| CYP3A4 | >100 |

The biological activity of Ifflaiamine can be attributed to its ability to bind to specific receptors or enzymes within the body. The presence of nitrogen-containing functional groups facilitates interactions with heme-containing enzymes like cytochromes, leading to alterations in metabolic pathways.

Eigenschaften

IUPAC Name |

2,3,3,9-tetramethyl-2H-furo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-9-15(2,3)12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-9/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPMLMDURILOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)N(C3=CC=CC=C3C2=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of Ifflaiamine?

A1: Ifflaiamine is a furoquinoline alkaloid, meaning it contains a furan ring fused to a quinoline core. This particular alkaloid exhibits a unique structural modification compared to other furoquinolines. [, ] Its structure was first elucidated from the wood of Flindersia ifflaiana F. Muell., an Australian tree species. []

Q2: Has Ifflaiamine been found in other plant species besides Flindersia ifflaiana?

A2: Yes, Ifflaiamine has also been isolated from the root barks of Dictamnus dasycarpus. [] This finding marked the first time this compound was isolated from the Dictamnus genus. []

Q3: Were there any attempts to synthesize Ifflaiamine?

A3: Yes, researchers investigated the synthesis of Ifflaiamine through the Claisen rearrangement of a specific precursor, 1-methyl-4-(3-methylbut-2-enyloxy)2-quinolone. [] This reaction led to several products, including a key intermediate that could be converted to Ifflaiamine after further chemical transformations. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.